(4E)-4-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-phenylpyrazolidine-3,5-dione
Overview
Description
(4E)-4-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-acetyl-3-(4-fluorophenyl)-1H-pyrazole with 1-phenylpyrazolidine-3,5-dione under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-phenylpyrazolidine-3,5-dione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins, enzymes, and other biomolecules, making it a candidate for drug development and other biological applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (4E)-4-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-3-(4-fluorophenyl)-1H-pyrazole: A precursor in the synthesis of the target compound.
1-phenylpyrazolidine-3,5-dione: Another precursor used in the synthesis.
Other pyrazole derivatives: Compounds with similar structures but different substituents.
Uniqueness
What sets (4E)-4-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-phenylpyrazolidine-3,5-dione apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4E)-4-[[1-acetyl-3-(4-fluorophenyl)pyrazol-4-yl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3/c1-13(27)25-12-15(19(23-25)14-7-9-16(22)10-8-14)11-18-20(28)24-26(21(18)29)17-5-3-2-4-6-17/h2-12H,1H3,(H,24,28)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPZJGTVAAONIY-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=C(C=C2)F)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=C(C=C2)F)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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